Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester
Description
Properties
IUPAC Name |
[3-(ethylcarbamoyloxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-4-14-12(17)19-8-10-6-7-16(3)11(10)9-20-13(18)15-5-2/h6,11H,4-5,7-9H2,1-3H3,(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFZZYGXWNZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1C(=CCN1C)COC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954415 | |
| Record name | (1-Methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)bis(methylene) bis(hydrogen ethylcarbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32766-79-3 | |
| Record name | Synthanecine A-bis(N-ethylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032766793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)bis(methylene) bis(hydrogen ethylcarbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Structural Overview
The compound features a pyrrole ring system, which is known for its diverse biological activities. The presence of the carbamate functional group may enhance its reactivity and interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study demonstrated that pyrrole-based compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 0.5 µg/mL |
| Pyrrole Derivative B | E. coli | 1.0 µg/mL |
| Carbamic Acid Ester | V. parvula | 0.8 µg/mL |
Cytotoxicity
The cytotoxic effects of carbamate derivatives have been evaluated in various cancer cell lines. For example, studies on similar compounds revealed that they possess selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 3 |
| HeLa (Cervical Cancer) | 10 | 4 |
| Normal Fibroblasts | >100 | - |
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics . This suggests potential utility in treating bacterial infections.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrrole-containing compounds similar to the carbamic acid ester. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Mechanistic Insights
The biological activity of carbamic acid esters can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : These compounds may act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells.
- Receptor Modulation : The structural features allow for interaction with various receptors involved in cell signaling pathways.
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives are being explored as potential drug candidates due to their ability to interact with various biological targets. The unique structure of the pyrrole moiety enhances its pharmacological profile.
- Inhibition of Enzymes : Compounds containing carbamate groups have been shown to inhibit acetylcholinesterase, leading to increased neurotransmitter levels which can be beneficial in treating neurodegenerative diseases .
Pesticides and Herbicides
Carbamate compounds are widely used in agriculture as insecticides and herbicides. Their mechanism typically involves inhibition of key enzymes in pests, leading to increased efficacy in pest control .
Biological Studies
Research has focused on the effects of this compound on cellular processes and enzymatic activities. Studies indicate that it can modulate pathways involved in cell proliferation and survival, making it a candidate for cancer research .
Case Study 1: Inhibition of ERK5 Kinase
A recent study optimized a series of pyrrole carboxamide inhibitors targeting the ERK5 kinase pathway, which is implicated in cancer progression. The structural modifications led to compounds with enhanced potency and selectivity . This demonstrates the potential of pyrrole-based compounds in therapeutic applications.
Research conducted on various pyrrole derivatives revealed their ability to act as effective inhibitors against specific enzymes involved in metabolic pathways. The findings suggest that modifications to the carbamate structure can significantly enhance biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester (9CI)
- CAS Registry Number : 32766-79-3
- Molecular Formula : C₁₃H₂₃N₃O₄
- Molecular Weight : 285.34 g/mol
- Structure : Features a central 2,5-dihydro-1-methyl-1H-pyrrole ring with two methylene ester groups attached to positions 2 and 3, and an ethyl carbamate moiety .
This compound belongs to the carbamate ester class, known for their roles as enzyme inhibitors, prodrugs, or bioactive intermediates in medicinal chemistry.
Structural and Functional Differences
Compound A : Carbamic Acid, (1-Methylethyl)-, [5-(2,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene) Ester (CAS 100781-91-7)
- Molecular Formula : C₂₃H₂₉Cl₂N₃O₄
- Molecular Weight : 482.4 g/mol
- The 1-methylethyl (isopropyl) carbamate group increases steric bulk compared to the ethyl group in the target compound, likely altering receptor binding kinetics .
Compound B : (2-Dimethylamino-ethyl)-methyl-carbamic Acid Cyclopentyl Ester (from EP Bulletin 2022/06)
- Molecular Formula: Not explicitly provided, but structural features include: A cyclopentyl ester backbone with a triazolopyrazine-fused pyrrole ring. Dimethylaminoethyl and methyl carbamate groups. Co-crystallized with trifluoroacetic acid (TFA) to improve solubility .
Compound C : (3-Dimethylamino-propyl)-methyl-carbamic Acid Cyclopentyl Ester (from EP Bulletin 2022/06)
Molecular Property Comparison
| Property | Target Compound | Compound A | Compound B/C |
|---|---|---|---|
| Molecular Weight | 285.34 | 482.4 | ~400–450 (estimated) |
| Key Substituents | Ethyl carbamate | Dichlorophenyl, isopropyl | Triazolopyrazine, dimethylamino |
| Polarity | Moderate (ester + pyrrole) | High (Cl atoms) | Low (TFA salt enhances solubility) |
| Potential Applications | Enzyme inhibition | Antimicrobial agents | Kinase inhibition (e.g., cancer therapy) |
Research Findings and Implications
- Target Compound : The ethyl carbamate and pyrrole core may favor interactions with proteases or neurotransmitter receptors, though specific studies are lacking in the provided evidence .
- Compound A : The dichlorophenyl group is associated with antifungal and herbicidal activity in literature, suggesting possible agrochemical or pharmaceutical uses .
- Compounds B/C : The triazolopyrazine moiety is structurally analogous to kinase inhibitors (e.g., JAK/STAT pathway drugs), while the TFA salt formulation indicates optimization for pharmacokinetics .
Q & A
Q. Advanced Research Focus
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrrole β-positions) .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes with carbamate-binding pockets) .
- Solvent effects : Use COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents .
How can researchers resolve synthetic challenges related to stereochemical purity in the dihydro-pyrrole moiety?
Q. Advanced Research Focus
- Chiral catalysts : Use asymmetric catalysis (e.g., chiral amines) to control stereocenters during cyclization .
- Chromatographic separation : Employ chiral HPLC columns (e.g., cellulose-based) to isolate enantiomers .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .
What methodologies are recommended for evaluating the compound’s potential as a pharmacophore in drug discovery?
Q. Advanced Research Focus
- In vitro assays : Test inhibition of acetylcholinesterase (AChE) or other carbamate-targeted enzymes using Ellman’s method .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. ethyl esters) to correlate structural features with bioactivity .
- Metabolic stability : Use liver microsome assays to assess carbamate hydrolysis rates .
How can researchers optimize purification protocols for scale-up synthesis?
Q. Basic Research Focus
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for lab-scale purification .
- Crystallization optimization : Screen solvents (e.g., ethanol, acetonitrile) to maximize yield and purity .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure improves final purity .
What are the mechanistic pathways for carbamate ester hydrolysis, and how do they inform degradation studies?
Q. Advanced Research Focus
- Base-catalyzed hydrolysis : Nucleophilic attack by hydroxide ions on the carbonyl carbon, forming amines and CO₂ .
- Acid-catalyzed pathways : Protonation of the carbonyl oxygen accelerates cleavage .
- Enzymatic degradation : Esterases in biological systems hydrolyze carbamates, requiring stability studies in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
